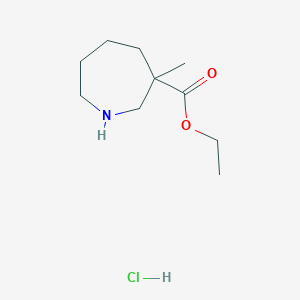

Ethyl 3-methylazepane-3-carboxylate hydrochloride

Beschreibung

Ethyl 3-methylazepane-3-carboxylate hydrochloride (CAS: 1823319-52-3) is a bicyclic amine derivative with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . The compound features a seven-membered azepane ring substituted with a methyl group and an ethyl carboxylate ester at the 3-position, forming a zwitterionic structure stabilized by hydrochloride salt formation.

Eigenschaften

IUPAC Name |

ethyl 3-methylazepane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-5-7-11-8-10;/h11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOWUNNMGIBXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylazepane-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, efficient catalysts for carboxylation, and controlled esterification processes. The hydrochloride formation is typically carried out in a controlled environment to ensure the stability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-methylazepane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or nitriles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or more saturated azepane derivatives.

Substitution: Produces amides, nitriles, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

2.1. Intermediates in Drug Synthesis

Ethyl 3-methylazepane-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential as:

- Anticancer agents: Research indicates that azepane derivatives can inhibit specific cancer cell lines, demonstrating potential therapeutic effects.

- Antidiabetic drugs: Some studies have shown that compounds related to this azepane can modulate glucose metabolism, presenting opportunities for diabetes treatment.

2.2. Reaction Pathways

The compound can undergo several chemical reactions, including:

- Oxidation: Converting to carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Producing alcohols or amines through reactions with lithium aluminum hydride or sodium borohydride.

- Substitution: Facilitating nucleophilic or electrophilic substitutions to yield various derivatives .

Biological Research Applications

3.1. Mechanism of Action

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. Its nitrogen atom and ring structure allow for hydrogen bonding, influencing enzyme activity and potentially leading to therapeutic effects in disease pathways .

3.2. Potential Therapeutic Uses

Research has highlighted several promising therapeutic applications:

- Inhibitors of Enzymatic Activity: Compounds derived from this azepane have been shown to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Immunomodulators: Certain derivatives are being explored for their ability to modulate immune responses, opening avenues for treating autoimmune diseases .

Case Studies and Research Findings

4.1. Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that specific azepane derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways critical for cancer cell proliferation .

4.2. Case Study: Antidiabetic Properties

Another research effort focused on the antidiabetic potential of azepane derivatives, revealing that they could enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ethyl 3-methylazepane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Methylazepane Hydrochloride

- Structure : Lacks the ethyl carboxylate ester present in the target compound, featuring only the 3-methyl-substituted azepane ring .

- Molecular Formula: C₇H₁₆ClN (vs. C₁₀H₂₀ClNO₂ for the target compound).

- Molecular Weight : 149.66 g/mol (vs. 221.72 g/mol).

- For instance, the ester in the target compound may enhance lipophilicity, influencing bioavailability or binding affinity in biological systems .

H-Series Kinase Inhibitors (e.g., H-7, H-8, H-9 Hydrochlorides)

- Structural Features: These compounds (e.g., H-7: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) share the hydrochloride salt moiety but incorporate sulfonamide or isoquinoline groups instead of azepane rings .

- Functional Implications: The H-series inhibitors are designed for protein kinase inhibition, leveraging sulfonamide groups for ATP-binding site interactions. In contrast, the ethyl carboxylate in the target compound may favor esterase-mediated metabolism or hydrogen bonding in non-enzymatic contexts .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Features a methyl ester and a dimethylbutanoate backbone, differing from the azepane core in the target compound .

- Synthesis Parallels : Both compounds employ hydrochloride salt formation during synthesis, often using carbodiimide-mediated coupling (e.g., as in ) or acid-catalyzed deprotection (e.g., HCl/dioxane in ). This suggests shared stability challenges requiring salt formation for isolation .

Data Table: Comparative Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-methylazepane-3-carboxylate HCl | 1823319-52-3 | C₁₀H₂₀ClNO₂ | 221.72 | Azepane, ethyl ester |

| 3-Methylazepane Hydrochloride | 1798010-22-6 | C₇H₁₆ClN | 149.66 | Azepane, methyl |

| H-7 Hydrochloride | - | C₁₄H₂₀Cl₂N₄O₂S | 395.31 | Piperazine, sulfonamide |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | - | C₈H₁₈ClNO₂ | 195.69 | Butanoate, methyl ester |

Biologische Aktivität

Ethyl 3-methylazepane-3-carboxylate hydrochloride is a compound with potential pharmacological applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR). This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, which is a key structural element influencing its biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Research indicates that this compound interacts with several biological targets, primarily through non-covalent binding mechanisms. Studies have shown its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound's ability to modulate AChE activity suggests potential applications in treating neurodegenerative diseases.

Efficacy in Biological Assays

The compound has been evaluated in multiple in vitro assays to determine its pharmacological efficacy. Notably, it demonstrated significant inhibition of AChE with an IC50 value of approximately 0.82 μM, indicating strong activity against this target. This potency highlights its potential as a lead compound for developing therapeutics aimed at enhancing cholinergic function in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azepane ring and the carboxylate moiety can significantly influence the compound's biological activity. For instance, variations in alkyl chain length and branching at the methyl group have been correlated with changes in inhibitory potency against AChE and other enzymes .

| Modification | IC50 (μM) | Biological Target |

|---|---|---|

| Ethyl 3-methylazepane-3-carboxylate | 0.82 | AChE |

| Methyl substitution on azepane ring | 1.5 | AChE |

| Propyl substitution on carboxylate | 0.5 | AChE |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent.

- Antimicrobial Activity : The compound exhibited moderate antimicrobial activity against certain bacterial strains, indicating that it may have broader applications beyond neurological disorders.

- Toxicological Profile : Preliminary toxicity assessments showed that at therapeutic doses, the compound was well-tolerated with no significant adverse effects observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.